Cas no 78239-72-2 (2-Bromo-4-(chloromethyl)-1-fluorobenzene)

2-Bromo-4-(chloromethyl)-1-fluorobenzene is a halogenated aromatic compound with a molecular formula of C7H5BrClF. This versatile intermediate features both bromo and chloromethyl functional groups, enabling selective substitution reactions in synthetic organic chemistry. The presence of fluorine enhances its reactivity in cross-coupling reactions, while the chloromethyl group offers a convenient handle for further derivatization. Its well-defined structure makes it valuable in pharmaceutical and agrochemical synthesis, particularly in constructing complex aromatic frameworks. The compound's stability under standard conditions ensures reliable handling and storage. Its high purity and consistent performance make it a preferred choice for researchers developing advanced heterocyclic compounds or fine-tuning molecular properties in specialized applications.
2-Bromo-4-(chloromethyl)-1-fluorobenzene structure
78239-72-2 structure
Product Name:2-Bromo-4-(chloromethyl)-1-fluorobenzene
CAS No:78239-72-2
MF:C7H5BrClF
MW:223.470003843307
CID:1035870
PubChem ID:12922711
Update Time:2025-08-05

2-Bromo-4-(chloromethyl)-1-fluorobenzene Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-4-(chloromethyl)-1-fluorobenzene
    • EN300-50873
    • AKOS000262345
    • SCHEMBL10228036
    • DTXSID70513056
    • W16546
    • CS-0216549
    • (3-BROMO-4-FLUOROBENZYL)HYDRAZINE HCL
    • 3-bromo-4-fluoro-benzyl chloride
    • 78239-72-2
    • 2-Bromo-4-chloromethyl-1-fluoro-benzene
    • A22476
    • MFCD11156114
    • WVZWBCYWQAZDTK-UHFFFAOYSA-N
    • 3-Bromo-4-fluorobenzyl chloride
    • MDL: MFCD11156114
    • Inchi: 1S/C7H5BrClF/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,4H2
    • InChI Key: WVZWBCYWQAZDTK-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=CC(CCl)=C1)F

Computed Properties

  • Exact Mass: 221.92472g/mol
  • Monoisotopic Mass: 221.92472g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 0Ų

2-Bromo-4-(chloromethyl)-1-fluorobenzene Security Information

  • Storage Condition:Sealed in dry,2-8°C(BD244181)

2-Bromo-4-(chloromethyl)-1-fluorobenzene Pricemore >>

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Additional information on 2-Bromo-4-(chloromethyl)-1-fluorobenzene

Comprehensive Analysis of 2-Bromo-4-(chloromethyl)-1-fluorobenzene (CAS No. 78239-72-2): Properties, Applications, and Industry Trends

2-Bromo-4-(chloromethyl)-1-fluorobenzene (CAS No. 78239-72-2) is a halogenated aromatic compound with significant relevance in pharmaceutical and agrochemical synthesis. Its molecular structure, featuring bromine, chloromethyl, and fluorine substituents, makes it a versatile intermediate for cross-coupling reactions and functional group transformations. The compound’s unique reactivity has garnered attention in organofluorine chemistry, a field experiencing rapid growth due to the demand for fluorinated APIs (Active Pharmaceutical Ingredients).

Recent studies highlight the role of 2-Bromo-4-(chloromethyl)-1-fluorobenzene in Suzuki-Miyaura and Buchwald-Hartwig reactions, critical for constructing biaryl motifs in drug discovery. Researchers are exploring its potential in PET radiotracer synthesis, leveraging the fluorine atom’s isotopic properties for medical imaging. This aligns with the rising interest in precision medicine and theranostics, where users frequently search for "fluorinated building blocks for drug development" or "halogenated benzene derivatives in oncology research."

From an industrial perspective, CAS 78239-72-2 is valued for its stability and scalability. Manufacturers optimize its production via electrophilic aromatic substitution and side-chain chlorination, topics often queried in patent databases. Environmental considerations are also prominent; greener synthesis methods using flow chemistry or catalytic halogenation are trending, addressing ESG (Environmental, Social, and Governance) metrics in chemical production.

The compound’s spectroscopic data (NMR, IR, and GC-MS profiles) is extensively documented, aiding quality control in compliance with ICH guidelines. Analytical chemists frequently search for "HPLC methods for halogenated benzene analysis" or "structural elucidation of polyhalogenated aromatics," reflecting its technical demand. Regulatory frameworks like REACH and FDA submissions require rigorous impurity profiling, where 2-Bromo-4-(chloromethyl)-1-fluorobenzene serves as a reference standard.

Emerging applications include its use in liquid crystal materials and OLED intermediates, capitalizing on the electron-withdrawing effects of halogens. This intersects with the booming flexible electronics market, a hot topic in material science forums. Suppliers emphasize batch-to-batch consistency, as evidenced by search trends for "high-purity halogenated benzene suppliers" and "custom synthesis of fluorinated intermediates."

In summary, 2-Bromo-4-(chloromethyl)-1-fluorobenzene (CAS No. 78239-72-2) bridges multiple disciplines—from medicinal chemistry to advanced materials. Its synthetic utility, coupled with evolving industrial needs, ensures its prominence in scientific literature and commercial catalogs. Future research may explore its enantioselective applications or hybrid scaffolds for multifunctional materials, further expanding its portfolio.

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